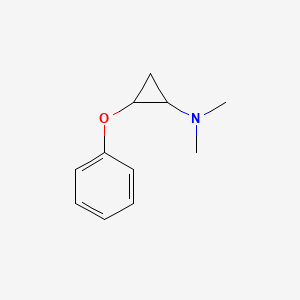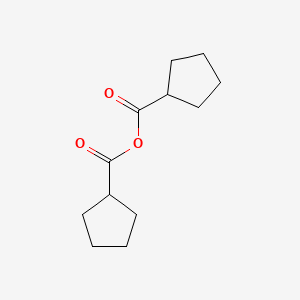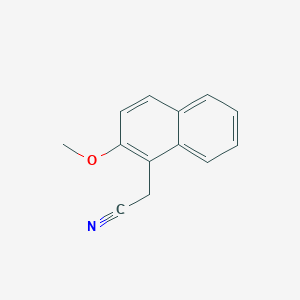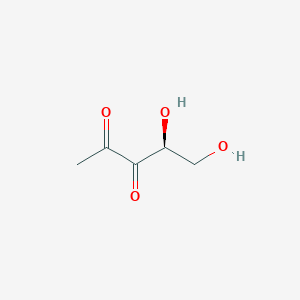
(S)-4,5-二羟基戊烷-2,3-二酮
描述
(S)-4,5-dihydroxypentane-2,3-dione , also known as (S)-DPD , is a compound with the molecular formula C5H8O4 . It is a pentane derivative substituted at the 2- and 3-positions by oxo groups and at the 4- and 5-positions by hydroxy groups. The stereoconfiguration at carbon 4 is S .
Synthesis Analysis
The synthesis of (S)-DPD involves specific chemical reactions. One notable route is the synthesis of its fluoro-analogue, 4-fluoro-5-hydroxypentane-2,3-dione . This intermediate also enables the creation of new compounds .
科学研究应用
群体感应和生物膜抑制
(S)-4,5-二羟基戊烷-2,3-二酮已被确定为群体感应信号分子的前体,对细菌通讯至关重要。Kadirvel 等人(2014 年)的研究表明,其氟类似物 4-氟-DPD 可以抑制哈维弧菌的发光和细菌生长,突出了其在控制细菌通讯和生物膜形成中的潜力 (Kadirvel et al., 2014).
合成和生物发光特性
由于不稳定性,该化合物的合成具有挑战性,Kadirvel 等人(2010 年)解决了这一问题,他们报告了一种新颖的合成路线。这一进展促进了探索其在细菌菌株中的生物发光诱导特性,有助于理解其在群体感应中的作用 (Kadirvel et al., 2010).
AI-2 信号分子的前体
Ascenso 等人(2011 年)描述了一种从甲基乙醇酸酯开始合成 (S)-4,5-二羟基戊烷-2,3-二酮的方法,它是自诱导物-2 (AI-2) 的前体。该分子对于细菌种间通讯至关重要,Ascenso 等人开发的方法具有可重复性和无污染性,这对于生物测试至关重要 (Ascenso et al., 2011).
细菌代谢物研究
Putra 等人(1998 年)的研究发现,(S)-4,5-二羟基戊烷-2,3-二酮,也称为劳伦西酮,是 1-脱氧-D-赤藓戊糖的细菌代谢物。这一发现增加了对细菌代谢的理解,以及该化合物在各种生物过程中的作用 (Putra et al., 1998).
化学反应中的催化
Liu 等人(2014 年)证明了 (S)-4,5-二羟基戊烷-2,3-二酮在催化中的应用。他们的研究实现了由碳水化合物一步制备二酮衍生物,突出了该化合物在可持续化学中的作用及其在工业应用中的潜力 (Liu et al., 2014).
属性
IUPAC Name |
(4S)-4,5-dihydroxypentane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRITJAZOPLCZ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
710324-30-4 | |
| Record name | (S)-4,5-Dihydroxy-2,3-pentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



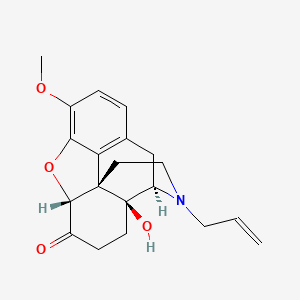
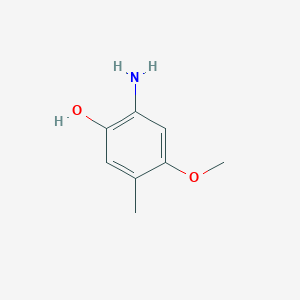
![(1,4-Diazepan-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B3280136.png)
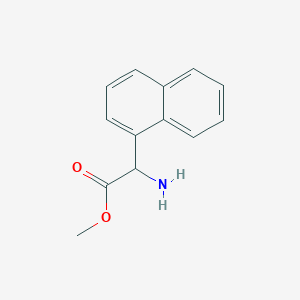
![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)
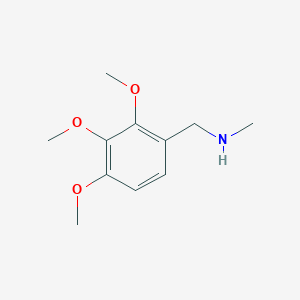
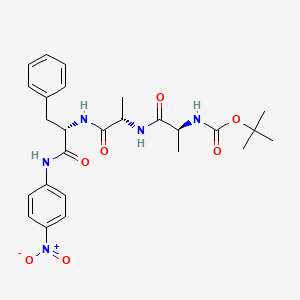
![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)
